molecular formula C17H16ClN3O5 B11095393 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11095393
M. Wt: 377.8 g/mol
InChI Key: KUKRJPXDEYCKJV-YBFXNURJSA-N
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Description

2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methoxy-nitrophenyl group linked by an acetohydrazide moiety.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 4-methoxy-3-nitrobenzaldehyde as the primary starting materials.

    Formation of Intermediate: 4-chlorophenol is reacted with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-chlorophenoxy)acetohydrazide.

    Final Product: The final step involves the condensation of 2-(4-chlorophenoxy)acetohydrazide with 4-methoxy-3-nitrobenzaldehyde under acidic conditions to yield 2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide can be compared with similar compounds such as:

    2-(4-chlorophenoxy)acetohydrazide: Lacks the methoxy-nitrophenyl group, resulting in different chemical and biological properties.

    N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide: Lacks the chlorophenoxy group, leading to variations in reactivity and applications.

    4-chlorophenoxyacetic acid: A simpler compound with different applications in agriculture and industry.

The uniqueness of 2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H16ClN3O5

Molecular Weight

377.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H16ClN3O5/c1-11(12-3-8-16(25-2)15(9-12)21(23)24)19-20-17(22)10-26-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H,20,22)/b19-11+

InChI Key

KUKRJPXDEYCKJV-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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